molecular formula C8H8BrNO3 B1339018 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene CAS No. 85598-13-6

1-Bromo-4-methoxy-2-methyl-3-nitrobenzene

Cat. No.: B1339018
CAS No.: 85598-13-6
M. Wt: 246.06 g/mol
InChI Key: RZOPBDDNOSELGK-UHFFFAOYSA-N
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Description

1-Bromo-4-methoxy-2-methyl-3-nitrobenzene is an organic compound with the molecular formula C8H8BrNO3. It is a derivative of benzene, characterized by the presence of bromine, methoxy, methyl, and nitro functional groups. This compound is notable for its applications in various fields of scientific research and industrial processes.

Preparation Methods

The synthesis of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene typically involves multi-step reactions. One common method includes the nitration of 4-bromo-2-methylphenol, followed by methylation of the hydroxyl group to form the methoxy group. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid for nitration, and methyl iodide or dimethyl sulfate for methylation .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions to ensure high yield and purity. These methods often involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

1-Bromo-4-methoxy-2-methyl-3-nitrobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the nitro group, which is a strong electron-withdrawing group. This makes the aromatic ring less reactive towards electrophiles.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride in hydrochloric acid.

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-bromo-4-methoxy-2-methyl-3-aminobenzene .

Scientific Research Applications

1-Bromo-4-methoxy-2-methyl-3-nitrobenzene is used in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene in chemical reactions involves its functional groups. The nitro group, being electron-withdrawing, influences the reactivity of the aromatic ring, making it less susceptible to electrophilic attack. The bromine atom can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-nucleophile bonds .

Comparison with Similar Compounds

1-Bromo-4-methoxy-2-methyl-3-nitrobenzene can be compared with similar compounds such as:

These comparisons highlight the unique structural features of this compound, which contribute to its specific applications and reactivity in various chemical processes.

Properties

IUPAC Name

1-bromo-4-methoxy-2-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-5-6(9)3-4-7(13-2)8(5)10(11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOPBDDNOSELGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70463441
Record name 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85598-13-6
Record name 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-3-methyl-2-nitrophenol (2.200 g, 9.48 mmol) in acetone (35 mL) was added potassium carbonate (3.276 g, 23.70 mmol) and methyl iodide (1.47 mL, 23.70 mmol) and the.mixture was heated to reflux for 4 h. The reaction was cooled to rt, filtered and the filtrate was evaporated under reduced pressure to afford the crude product. Purification of the crude product by column chromatography over silica gel eluting with EtOAc/hexane afforded pure 1-bromo-4-methoxy-2-methyl-3-nitrobenzene as pale yellow solid. 1H NMR (400 MHz, CDCl3) δ=2.33 (s, 2H), 3.87 (s, 3H), 6.78 (d, J=8.84 Hz, 1H) and 7.58 (d, J=8.84 Hz, 1H); MS (ES+): m/z 247.26 [MH+].
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
3.276 g
Type
reactant
Reaction Step One
Quantity
1.47 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Bromo-3-methyl-2-nitrophenol (7.17 g, 31 mmol, Intermediate 41) was dissolved in acetone (50 mL). K2CO3 (8.65 g, 62 mmol) was added, followed by MeI (3.9 mL, 62 mmol) and the reaction mixture was stirred at ambient temperature for 18 hrs. The crude mixture was concentrated, H2O was added and the mixture was extracted with CH2Cl2, dried over Na2SO4, filtered and evaporated to give 4-bromo-3-methyl-2-nitrophenyl methyl ether, 7 g (92%).
Quantity
7.17 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
8.65 g
Type
reactant
Reaction Step Two
Name
Quantity
3.9 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 4-bromo-3-methyl-2-nitro-phenol (30 g, 0.13 mol) in acetone (200 mL) was added K2CO3 (39 g, 0.28 mol) and iodomethane (17.6 mL, 0.28 mol). The mixture was stirred for 18 hrs and then it was concentrated, diluted with water and extracted with CH2Cl2. The organic phase was dried over Na2SO4, filtered and concentrated to give 1-bromo-4-methoxy-2-methyl-3-nitro-benzene (31 g, 96%) which was used without further purification.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
17.6 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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